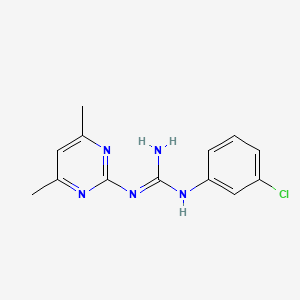
N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, more commonly known as CPDG, is a synthetic organic compound that has been used in scientific research for several decades. It is a member of the guanidine family, which includes a wide variety of compounds that have been used in various applications, including drug delivery, chemical synthesis, and biological research. CPDG has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
CPDG has been used in scientific research for several decades, primarily as a tool for studying the biochemical and physiological effects of drugs and other compounds. It has been used in the study of enzyme inhibition, receptor binding, and drug metabolism, as well as in the study of cell signaling pathways. It has also been used in the development of novel drugs and drug delivery systems.
Mecanismo De Acción
CPDG is thought to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. It has also been shown to bind to certain receptors, such as the serotonin receptor, and modulate the activity of those receptors.
Biochemical and Physiological Effects
CPDG has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450. It has also been shown to bind to certain receptors, such as the serotonin receptor, and modulate the activity of those receptors. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDG has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a wide range of experiments. However, CPDG is not suitable for use in in vivo experiments due to its potential toxicity.
Direcciones Futuras
CPDG has a wide range of potential applications in the fields of pharmacology, biochemistry, and physiology. Future research should focus on further exploring the biochemical and physiological effects of CPDG, as well as its potential therapeutic applications. Additionally, research should focus on developing novel methods for synthesizing and delivering CPDG, as well as exploring its potential toxicity in vivo.
Métodos De Síntesis
CPDG can be synthesized through three different methods. The first is a two-step synthesis starting from 3-chloroaniline and 4,6-dimethylpyrimidine. In the first step, the two compounds are reacted with a base, such as sodium hydroxide, in an aqueous solution to form a guanidine intermediate. In the second step, the intermediate is treated with a strong acid, such as hydrochloric acid, to form the desired product. The second method is a one-step synthesis starting from 3-chloroaniline and 4,6-dimethylpyrimidine-2-carboxylic acid. In this method, the two compounds are reacted with a base, such as sodium hydroxide, in an aqueous solution to form the desired product. The third method is a one-step synthesis starting from 3-chloroaniline and 4,6-dimethylpyrimidine-2-carboxaldehyde. In this method, the two compounds are reacted with a base, such as sodium hydroxide, in an aqueous solution to form the desired product.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVMOLBHYYLCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
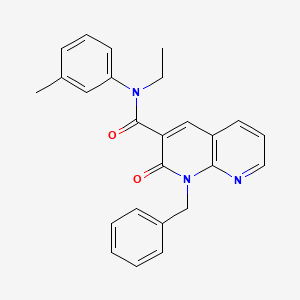
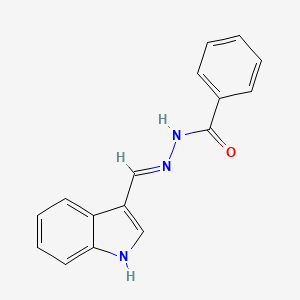
![methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2386521.png)
![N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2386522.png)
![3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2386524.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2386525.png)
![Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2386526.png)
![4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline](/img/structure/B2386527.png)
![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)
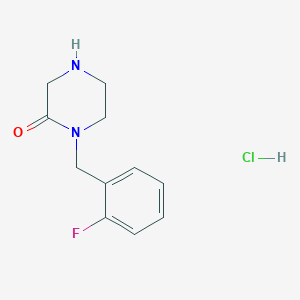
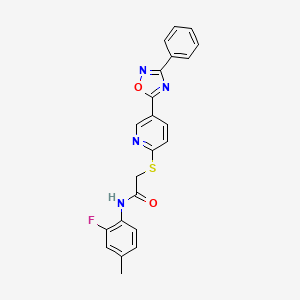
![Bicyclo[3.2.1]octane-1,5-dicarboxylic acid](/img/structure/B2386532.png)